molecular formula C14H13N5O3S B2630864 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034425-15-3

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2630864
CAS No.: 2034425-15-3
M. Wt: 331.35
InChI Key: XVQLZXTTZCWUCU-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis .


Synthesis Analysis

DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . It’s worth noting that DMTMM has been used to synthesize other carboxylic functional groups such as esters and anhydrides .


Molecular Structure Analysis

The molecular structure of DMTMM includes a triazine ring with two methoxy groups and a morpholinium group . The exact structure of “N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide” would need to be determined.


Chemical Reactions Analysis

DMTMM is used in the formation of carboxylic acid derivatives. The carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .


Physical and Chemical Properties Analysis

DMTMM is a powder with a molecular weight of 276.72 g/mol . It’s used in coupling reactions and has an assay of ≥97.0% (calc. on dry substance, AT) .

Scientific Research Applications

Synthesis and Characterization

One primary application of derivatives related to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide involves their synthesis and characterization, serving as building blocks for more complex chemical entities. For example, Kunishima et al. (1999) quantitatively synthesized 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a compound closely related to the one , through the coupling of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) (Kunishima et al., 1999). This compound was shown to be effective for the condensation of carboxylic acids and amines, yielding corresponding amides and esters under mild conditions.

Chemical Reactions and Material Synthesis

Another research application involves utilizing derivatives of the specified chemical for various chemical reactions and material synthesis. For instance, Bandgar and Pandit (2003) demonstrated the use of 2-acyloxy-4,6-dimethoxy-1,3,5-triazines, derived from carboxylic acids and 2-chloro-4,6-dimethoxy-1,3,5-triazine, for the synthesis of 2-oxazolines under mild conditions, showcasing the compound's utility in organic synthesis (Bandgar & Pandit, 2003).

Antimicrobial and Antitubercular Activities

Research on the derivatives of this compound also extends into the exploration of their biological activities. For example, Bodige et al. (2020) synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives and screened them for antitubercular and antibacterial activities. Some of these derivatives showed higher potency than standard drugs, indicating the potential for developing new antimicrobial agents (Bodige et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is carboxylic acids . This compound acts as a condensing agent, facilitating the transformation of carboxylic acids into corresponding amides .

Mode of Action

This compound: interacts with its targets by forming an active ester with the carboxylic acid . This active ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathway affected by This compound involves the conversion of carboxylic acids into corresponding amides . This transformation is facilitated by the compound’s ability to form an active ester with the carboxylic acid, which then undergoes a nucleophilic attack .

Pharmacokinetics

The ADME properties of This compound It’s known that the compound is used in peptide synthesis , suggesting that it may have good bioavailability.

Result of Action

The molecular and cellular effects of This compound ’s action result in the formation of amides from carboxylic acids . This transformation is facilitated by the compound’s ability to form an active ester with the carboxylic acid, which then undergoes a nucleophilic attack .

Action Environment

The action of This compound can be influenced by environmental factors such as the presence of amines, alcohols, or other nucleophiles . The compound is also used in peptide synthesis , suggesting that it may be stable under a variety of conditions.

Safety and Hazards

DMTMM is labeled as a hazardous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-21-13-17-10(18-14(19-13)22-2)7-15-11(20)12-16-8-5-3-4-6-9(8)23-12/h3-6H,7H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQLZXTTZCWUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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